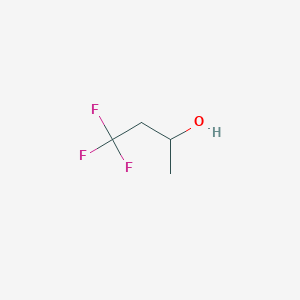

4,4,4-Trifluorobutan-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4,4,4-trifluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYWEUWEIXJBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871477 | |

| Record name | 4,4,4-Trifluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101054-93-7 | |

| Record name | 4,4,4-Trifluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4,4-Trifluorobutan-2-ol synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trifluorobutan-2-ol

Introduction

4,4,4-Trifluorobutan-2-ol is a fluorinated secondary alcohol that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a chiral center adjacent to a trifluoromethyl (CF₃) group, makes it a valuable stereogenic building block. The incorporation of the CF₃ moiety into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4,4,4-Trifluorobutan-2-ol, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and application.

Key Physical and Chemical Properties

The properties of 4,4,4-Trifluorobutan-2-ol are summarized in the table below, compiled from authoritative chemical databases.[1]

| Property | Value |

| IUPAC Name | 4,4,4-trifluorobutan-2-ol |

| CAS Number | 101054-93-7[1] |

| Molecular Formula | C₄H₇F₃O[1] |

| Molecular Weight | 128.09 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 118-119 °C[2] |

| SMILES | CC(CC(F)(F)F)O[1] |

| InChIKey | MZYWEUWEIXJBPQ-UHFFFAOYSA-N[1] |

Synthesis Methodologies

The synthesis of 4,4,4-Trifluorobutan-2-ol can be accomplished through several strategic routes. The choice of method often depends on the desired scale, stereochemical outcome, and availability of starting materials.

Method 1: Reduction of 4,4,4-Trifluorobutan-2-one

The most direct and common laboratory-scale synthesis involves the reduction of the corresponding ketone, 4,4,4-Trifluorobutan-2-one. This approach is efficient and allows for both racemic and enantioselective preparations.

Causality of Reagent Choice:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones without affecting other sensitive functional groups. It is safer and easier to handle than more powerful hydrides.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less selective and highly reactive with protic solvents, requiring anhydrous conditions and careful handling.

Asymmetric Reduction: For drug development applications, obtaining enantiomerically pure (S)- or (R)-4,4,4-Trifluorobutan-2-ol is often essential. This is achieved through asymmetric reduction using chiral catalysts or enzymes, which can provide high enantiomeric excess (ee).

Experimental Protocol: Racemic Synthesis via Ketone Reduction

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 4,4,4-Trifluorobutan-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol at 0 °C (ice bath).

-

Reduction: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred for 1-2 hours and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation to yield pure 4,4,4-Trifluorobutan-2-ol.

Caption: Reduction of a trifluoromethyl ketone to the corresponding alcohol.

Method 2: Grignard Reaction Pathway

Reaction Logic: This pathway utilizes a nucleophilic attack of a methyl Grignard reagent on 3,3,3-trifluoropropanal. The resulting alkoxide is then protonated during an aqueous workup to yield the final secondary alcohol.

Experimental Protocol: Grignard Synthesis

-

Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether or THF. A small amount of methyl iodide is added to initiate the reaction. The remaining methyl iodide (1.0 eq) is added dropwise to maintain a gentle reflux.

-

Aldehyde Addition: The freshly prepared methylmagnesium iodide solution is cooled to 0 °C. A solution of 3,3,3-trifluoropropanal (1.0 eq) in the same anhydrous solvent is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the aldehyde is consumed (monitored by TLC/GC).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

Purification: The product is extracted, dried, and purified via distillation as described in Method 1.

Method 3: Industrial-Scale Synthesis Route

A patented method suitable for larger-scale production starts from 3-halogen-1,1,1-trifluoropropane.[3] This multi-step process avoids some of the limitations of the previous methods and offers a stable and reliable yield for kilogram-scale amplification.[3]

Caption: Multi-step synthesis pathway from a halogenated precursor.[3]

Applications in Drug Development and Research

The trifluoromethyl group is a key pharmacophore. Its high electronegativity and steric profile can significantly alter a molecule's properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Interactions: The group can participate in unique non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

4,4,4-Trifluorobutan-2-ol serves as a crucial chiral precursor for synthesizing complex molecules where these properties are desired. For instance, related trifluoromethylated structures are key components in the synthesis of potent enzyme inhibitors, such as inhibitors for monoamine oxidase A (MAO-A).[4] The enantioselective synthesis of such building blocks is paramount for developing stereochemically pure active pharmaceutical ingredients (APIs).[5][6]

Safety and Handling

Proper handling of 4,4,4-Trifluorobutan-2-ol is essential due to its potential hazards. Information is derived from standard Safety Data Sheets (SDS).[7][8]

-

Hazards: The compound is generally flammable and may form explosive mixtures with air.[7][8] It can cause skin and serious eye irritation. Inhalation of vapors may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including:

-

Tightly fitting safety goggles or a face shield.[7]

-

Chemical-resistant gloves (e.g., nitrile).

-

A protective lab coat.

-

-

Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]

-

Skin: Wash off immediately with plenty of soap and water.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][8]

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[7]

-

Conclusion

4,4,4-Trifluorobutan-2-ol is a cornerstone building block for modern organic and medicinal chemistry. Its synthesis, particularly via enantioselective routes, provides access to valuable chiral intermediates for drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling protocols is crucial for harnessing its full potential in a safe and effective manner.

References

- Understanding 4,4,4-Trifluorobut-2-En-1-Ol: Properties, Purity, and Purchase. (2025-10-15). Google AI Search.

- 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793. PubChem.

- SAFETY DATA SHEET. (2014-04-29). Google AI Search.

- Chemical Properties of 4,4,4-Trifluorobutanol (CAS 461-18-7). Cheméo.

- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol.

- (S)-4,4,4-Trifluoro-2-butanol. PubChem.

- 2 - SAFETY DATA SHEET. (2014-04-29). Google AI Search.

- Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds.

- SAFETY D

- Safety D

- 4,4,4-trifluoro-2-phenylbutan-2-ol. SpectraBase.

- 4,4,4-Trifluorobutan-2-one | C4H5F3O | CID 539001. PubChem.

- Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethy. The Royal Society of Chemistry.

- 1-amino-4,4,4-trifluoro-butan-2-ol. Sigma-Aldrich.

- Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroarom

- SAFETY D

- Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. PubMed.

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Google AI Search.

- EP1814837B1 - A method for producing 4,4,4-trifluorobutane-2-one.

- Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organoc

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Google AI Search.

Sources

- 1. 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 4. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,4,4-Trifluorobutan-2-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF3), in particular, is a prevalent motif known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of 4,4,4-Trifluorobutan-2-ol, a chiral fluorinated alcohol with significant potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document compiles available information, including computed properties and insights from analogous structures, to offer a valuable resource for researchers in the field.

Physicochemical Properties of 4,4,4-Trifluorobutan-2-ol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthetic chemistry. The following table summarizes the key known and computed properties of 4,4,4-Trifluorobutan-2-ol. It is important to note that many of the listed values are computationally predicted and should be considered as estimates until experimental verification is available.

| Property | Value | Source |

| Molecular Formula | C4H7F3O | [1] |

| Molecular Weight | 128.09 g/mol | [1] |

| CAS Number | 101054-93-7 | [1] |

| Boiling Point | 99.85 °C (Predicted) | [2] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.16 ± 0.20 (Predicted) | [2] |

| XLogP3 | 0.7 | [1] |

| Form | Liquid (Predicted) | [2] |

| Color | Clear (Predicted) | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine proton. The methylene (CH₂) protons, being adjacent to the trifluoromethyl group, would exhibit complex splitting patterns due to both geminal and vicinal coupling with protons and fluorine atoms. The methine (CH) proton attached to the hydroxyl group would likely appear as a multiplet. The hydroxyl proton signal may be a broad singlet, and its chemical shift would be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms. The carbon bearing the trifluoromethyl group would be significantly influenced by the fluorine atoms, exhibiting a quartet in a proton-decoupled spectrum due to one-bond C-F coupling. The chemical shifts of the other carbons would be consistent with a secondary alcohol structure.

-

¹⁹F NMR: The fluorine NMR spectrum would be a valuable tool for confirming the presence and integrity of the trifluoromethyl group. It is expected to show a single resonance, likely a triplet, due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy:

The IR spectrum of 4,4,4-Trifluorobutan-2-ol is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol. Strong C-F stretching bands are anticipated in the region of 1000-1350 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear in the 2850-3000 cm⁻¹ range.

Synthesis of 4,4,4-Trifluorobutan-2-ol

The synthesis of chiral β-trifluoromethyl alcohols is an active area of research. A common and effective method involves the reduction of the corresponding ketone, 4,4,4-Trifluorobutan-2-one.

Figure 1: General synthesis of 4,4,4-Trifluorobutan-2-ol via reduction of the corresponding ketone.

Experimental Protocol: Reduction of 4,4,4-Trifluorobutan-2-one

The following is a generalized protocol for the reduction of a ketone to a secondary alcohol. The specific conditions, including solvent, temperature, and reaction time, should be optimized for 4,4,4-Trifluorobutan-2-one.

-

Dissolution: Dissolve 4,4,4-Trifluorobutan-2-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the cooled solution. The addition should be portion-wise to control the reaction temperature.

-

Reaction: Stir the reaction mixture at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4,4,4-Trifluorobutan-2-ol by column chromatography or distillation to yield the pure alcohol.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial, especially with highly reactive reducing agents like LiAlH₄, to prevent reactions with atmospheric moisture and oxygen.

-

Low Temperature: The reaction is typically carried out at low temperatures to control the exothermicity of the reduction and to minimize potential side reactions.

-

Choice of Reducing Agent: Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling. Lithium aluminum hydride is a more powerful reducing agent and may be necessary for less reactive ketones.

Applications in Drug Development

Chiral alcohols, particularly those containing trifluoromethyl groups, are highly valuable building blocks in the pharmaceutical industry. The trifluoromethyl group can significantly enhance a drug's metabolic stability by blocking sites of oxidation. Furthermore, the chirality of the alcohol allows for stereospecific interactions with biological targets, which is crucial for drug efficacy and selectivity.

While specific examples of marketed drugs containing the 4,4,4-Trifluorobutan-2-ol moiety are not readily identifiable, its potential as a chiral building block is significant. It can be used in the synthesis of a variety of more complex chiral molecules, including:

-

Chiral Amines: The hydroxyl group can be converted into an amino group through various synthetic routes, leading to the formation of chiral trifluoromethylated amines, which are important pharmacophores.

-

Chiral Esters and Ethers: The alcohol can be derivatized to form chiral esters and ethers, which can be used as intermediates in the synthesis of larger, more complex drug molecules.

The enantioselective synthesis of such trifluoromethylated alcohols is of great interest, as the biological activity of chiral drugs often resides in a single enantiomer.

Figure 2: The role of 4,4,4-Trifluorobutan-2-ol as a chiral building block in the drug development pipeline.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling 4,4,4-Trifluorobutan-2-ol. Based on the safety data sheets of similar fluorinated alcohols, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4,4,4-Trifluorobutan-2-ol represents a promising chiral building block for the synthesis of novel pharmaceutical agents. Its trifluoromethyl group offers the potential to enhance the metabolic stability and overall pharmacological profile of drug candidates. While a comprehensive set of experimentally determined physicochemical data is not yet available, the information compiled in this guide provides a solid foundation for researchers interested in exploring the synthetic utility of this compound. Further research into the experimental characterization and application of 4,4,4-Trifluorobutan-2-ol is warranted and will undoubtedly contribute to the advancement of modern drug discovery.

References

-

PubChem. Compound Summary for CID 10285793, 4,4,4-Trifluorobutan-2-ol. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic data of 4,4,4-Trifluorobutan-2-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluorobutan-2-ol

This guide provides a comprehensive overview of the spectroscopic data for 4,4,4-trifluorobutan-2-ol, a key fluorinated building block in the development of pharmaceuticals and advanced materials. Its unique structural features, including a chiral center and a trifluoromethyl group, impart specific properties to larger molecules, making detailed characterization essential. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

4,4,4-Trifluorobutan-2-ol possesses a molecular formula of C₄H₇F₃O and a molecular weight of 128.09 g/mol .[1] The strategic placement of the trifluoromethyl group profoundly influences the molecule's electronic environment, which is clearly reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a complete analytical picture.

Caption: Figure 2: A standardized workflow ensures reproducible IR spectral data.

-

Sample Preparation: Place a drop of neat 4,4,4-trifluorobutan-2-ol between two salt plates (NaCl or KBr) to create a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample in the spectrometer and acquire the sample spectrum. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for 4,4,4-Trifluorobutan-2-ol (Electron Ionization, 70 eV)

| m/z | Predicted Identity | Notes |

| 128 | [C₄H₇F₃O]⁺ | Molecular ion (M⁺), likely weak |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 110 | [M - H₂O]⁺ | Loss of water, common for alcohols |

| 85 | [M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ | Further fragmentation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, often a prominent peak |

| 59 | [CH(OH)CH₂CF₃]⁺ | Alpha-cleavage |

| 45 | [CH₃CH(OH)]⁺ | Alpha-cleavage, often a base peak for 2-ols |

Expert Interpretation:

-

The molecular ion peak (M⁺) at m/z 128 is expected to be of low intensity due to the instability of the radical cation of an alcohol.

-

A common fragmentation pathway for alcohols is the loss of a water molecule , leading to a peak at m/z 110. [2]* Alpha-cleavage is a dominant fragmentation pathway for alcohols. Cleavage of the C1-C2 bond results in the resonance-stabilized cation at m/z 45 , which is often the base peak. Cleavage of the C2-C3 bond would lead to a fragment at m/z 59 .

-

The presence of a peak at m/z 69 corresponding to the [CF₃]⁺ cation is a strong indicator of the trifluoromethyl group.

Caption: Figure 3: Key fragmentation pathways for 4,4,4-trifluorobutan-2-ol in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of 4,4,4-trifluorobutan-2-ol in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a database if available.

Conclusion

The spectroscopic analysis of 4,4,4-trifluorobutan-2-ol provides a clear and detailed picture of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS techniques allows for unambiguous identification and characterization. The insights provided in this guide serve as a valuable resource for researchers and scientists working with this important fluorinated building block, enabling them to confidently verify its identity and purity in their applications.

References

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link] 7. Doc Brown's Chemistry. Infrared Spectroscopy. [Link] [3]8. Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] [4]9. Doc Brown's Chemistry. Mass Spectrum of Butan-2-ol. [Link] [2]10. Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link] [5]11. University of Calgary. Interpretation of Mass Spectra. [Link]

-

University of Regensburg. Interpretation of mass spectra. [Link] [6]13. SGM. 19Flourine NMR. [Link] [7]14. Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link] [8]15. National Institutes of Health. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. [Link] [9]16. Doc Brown's Chemistry. C-13 NMR spectrum of butan-2-ol. [Link]

Sources

- 1. 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biophysics.org [biophysics.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Resolution of Racemic 4,4,4-Trifluorobutan-2-ol

Abstract

Enantiomerically pure 4,4,4-trifluorobutan-2-ol is a pivotal chiral building block in the synthesis of pharmaceuticals and advanced materials, owing to the unique stereoelectronic properties conferred by the trifluoromethyl group. The production of single-enantiomer compounds is often a regulatory and functional necessity in drug development.[1] This guide provides a comprehensive overview of the principal strategies for the chiral resolution of racemic 4,4,4-trifluorobutan-2-ol. We will delve into the mechanistic underpinnings and practical execution of three core techniques: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a practical resource, blending theoretical principles with actionable protocols to empower researchers in the efficient separation of this valuable synthon.

Introduction: The Significance of Chiral Fluorinated Alcohols

The strategic incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the trifluoromethyl group in 4,4,4-trifluorobutan-2-ol acts as a bioisostere for other alkyl groups, such as the isopropyl group in leucine, making its chiral derivatives highly sought after in medicinal chemistry.[2] As enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, the ability to isolate or synthesize the desired enantiomer is of paramount importance.[1] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis, particularly at a larger scale.[3]

This guide will explore the most effective and commonly employed methods for the resolution of racemic 4,4,4-trifluorobutan-2-ol, providing both the "how" and the "why" behind each technique.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. For chiral alcohols, lipases are the most frequently employed class of enzymes due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[4]

The Principle of Lipase-Catalyzed Kinetic Resolution

The core principle of EKR is the differential rate of reaction for the two enantiomers with the enzyme. In the case of a racemic alcohol, a lipase will catalyze the acylation of one enantiomer at a significantly higher rate than the other. This results in a mixture of an acylated enantiomer (ester) and the unreacted, non-preferred enantiomer (alcohol). The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[4]

The reaction typically involves an acyl donor, often an activated ester like vinyl acetate, which makes the acylation step effectively irreversible.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is a representative procedure for the lipase-catalyzed resolution of racemic 4,4,4-trifluorobutan-2-ol.

Materials:

-

Racemic 4,4,4-trifluorobutan-2-ol

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B, or lipase from Pseudomonas fluorescens)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene)

-

Standard laboratory glassware and magnetic stirrer

-

Equipment for monitoring reaction progress (Chiral GC or HPLC)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic 4,4,4-trifluorobutan-2-ol (1.0 eq.) in anhydrous diisopropyl ether, add vinyl acetate (1.0-1.5 eq.).

-

Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading can vary and should be optimized.

-

Stir the suspension at a controlled temperature (e.g., 30-45°C).

-

Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral GC or HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

-

Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

-

Evaporate the solvent under reduced pressure.

-

Separate the resulting ester from the unreacted alcohol using silica gel column chromatography.

-

If the alcohol enantiomer is the desired product, it is now isolated. If the other enantiomer is desired, the separated ester can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol).

Key Considerations for EKR

-

Enzyme Selection: Screening various lipases is crucial as their enantioselectivity can be highly substrate-dependent.

-

Solvent Choice: The nature of the organic solvent can significantly impact enzyme activity and enantioselectivity.

-

Acyl Donor: While vinyl acetate is common, other acyl donors can be used to optimize the reaction.

-

Temperature: Temperature affects the reaction rate and can also influence the enzyme's enantioselectivity.

EKR Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution.

Resolution via Diastereomeric Salt Formation

This classical resolution technique is predicated on the principle that while enantiomers have identical physical properties, diastereomers do not.[5] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts have different solubilities, allowing for their separation by fractional crystallization.

Principle and Adaptation for Alcohols

Diastereomeric salt formation requires an acidic and a basic functional group to form a salt. Since 4,4,4-trifluorobutan-2-ol is a neutral alcohol, it must first be derivatized to introduce either an acidic or a basic "handle".

-

Acidic Handle: The alcohol can be reacted with a cyclic anhydride (e.g., phthalic anhydride) to form a hemiester, which possesses a free carboxylic acid group.

-

Basic Handle: While less common for alcohols, derivatization to introduce an amine is also a possibility.

Once derivatized, the racemic acid (hemiester) can be reacted with a chiral base (e.g., (+)-cinchonine, (-)-brucine, (R)-1-phenylethylamine) to form diastereomeric salts.

General Protocol for Diastereomeric Salt Resolution

Part A: Derivatization to a Hemiester

-

React racemic 4,4,4-trifluorobutan-2-ol with an equimolar amount of phthalic anhydride in the presence of a base like triethylamine or pyridine.

-

After the reaction is complete, acidify the mixture to protonate the carboxylate, and extract the resulting hemiester. Purify if necessary.

Part B: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic hemiester in a suitable solvent (e.g., methanol, ethanol, ethyl acetate). Screening for the optimal solvent is critical.[6]

-

Add a solution of the chiral resolving agent (e.g., (R)-1-phenylethylamine, ~0.5 equivalents) in the same solvent.

-

Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

-

Collect the crystals by filtration. The enantiomeric purity of the crystals can be improved by recrystallization.

-

The more soluble diastereomer remains in the mother liquor.

-

To recover the chiral alcohol, treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the resolving agent and then hydrolyze the ester linkage with a base (e.g., NaOH).

Diastereomeric Salt Resolution Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]

Principle of Chiral HPLC Separation

The enantiomeric separation of trifluoromethyl-substituted alcohols is most commonly achieved using polysaccharide-based CSPs.[8] Derivatives of amylose and cellulose, coated or immobilized on a silica support, have proven highly effective. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

Typical Chiral Stationary Phases and Mobile Phases

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation.[8]

| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) |

| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Chiralpak® IA (Immobilized Amylose) | Hexane/Ethanol, or polar organic solvents |

| Chiralcel® OJ-H (Cellulose derivative) | n-Hexane/Isopropanol |

Table 1: Common CSPs for Trifluoromethyl-Substituted Alcohols.

Protocol for Chiral HPLC Method Development

Equipment and Materials:

-

HPLC system with UV detector

-

Chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

-

HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol)

-

Racemic 4,4,4-trifluorobutan-2-ol standard

Procedure:

-

Sample Preparation: Prepare a solution of racemic 4,4,4-trifluorobutan-2-ol at approximately 1 mg/mL in the mobile phase to be used.

-

Column Screening:

-

Begin with a standard mobile phase, such as n-Hexane/Isopropanol (90:10 v/v), at a flow rate of 1.0 mL/min.

-

Screen a selection of chiral columns (e.g., Chiralpak® AD-H and Chiralcel® OD-H) to identify which provides the best initial separation.

-

-

Method Optimization:

-

Once a promising CSP is identified, optimize the mobile phase composition. Vary the percentage of the alcohol modifier (isopropanol or ethanol) to improve resolution. A lower percentage of alcohol generally increases retention and can improve separation.

-

Adjust the flow rate to balance analysis time and resolution.

-

-

Data Analysis:

-

Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively. A value > 1.1 is desirable.

-

Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R are the retention times and w are the peak widths. A resolution of ≥ 1.5 indicates baseline separation.[8]

-

For preparative scale separations, the optimized analytical method is scaled up by using a larger diameter column and increasing the sample load.

Conclusion and Strategy Selection

The choice of resolution strategy for 4,4,4-trifluorobutan-2-ol depends on the scale of the separation, required purity, and available resources.

| Method | Advantages | Disadvantages | Best Suited For |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, reusable catalyst. | Theoretical max yield of 50% per enantiomer, requires separation of product from unreacted starting material. | Medium to large-scale synthesis where one enantiomer is desired and the other can be racemized and recycled. |

| Diastereomeric Salt Formation | Well-established, scalable, can be cost-effective at large scales. | Requires derivatization of the alcohol, screening for salt/solvent can be time-consuming, yield depends on crystallization efficiency. | Large-scale industrial production. |

| Chiral HPLC | Rapid method development, high purity achievable, applicable to small quantities. | High cost of stationary phases and solvents, limited throughput for preparative scale. | Analytical determination of enantiomeric purity and small-scale preparative separations. |

Table 2: Comparison of Resolution Strategies.

By understanding the principles and practicalities of each method outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently and effectively resolve racemic 4,4,4-trifluorobutan-2-ol, enabling the advancement of their scientific and commercial objectives.

References

-

Royal Society of Chemistry. (n.d.). Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethyl-containing compounds. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available from: [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

- Han, J., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4).

- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.

-

Pataki, H., et al. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available from: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluorobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]

- Han, J., et al. (2019). Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4).

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 701-723. Available from: [Link]

-

Scribd. (n.d.). Chiral HPLC separations. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. Retrieved from [Link]

-

Contente, M. L., et al. (2022). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemBioChem, 23(21), e202200435. Available from: [Link]

- Jiang, Y., et al. (2015). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 80(13), 6823-6828.

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

-

de la Fuente, M., et al. (2022). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 27(19), 6543. Available from: [Link]

-

ResearchGate. (n.d.). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). A new chemoenzymatic approach to the synthesis of chiral 4-aryl-1,4-dihydro-2H-isoquinolines via the enzymatic resolution of 2-acetyl-4-phenyl-1,4-dihydro-2H-isoquinolin-3-one. Retrieved from [Link]

Sources

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]

- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. unchainedlabs.com [unchainedlabs.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Enantiomers of 4,4,4-Trifluorobutan-2-ol: Properties, Synthesis, and Applications

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the vast array of fluorinated building blocks, the chiral enantiomers (S)- and (R)-4,4,4-Trifluorobutan-2-ol stand out for their utility in constructing complex, stereochemically defined pharmaceuticals. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity, making these alcohols highly valuable synthons.[3] This guide provides an in-depth technical overview of the physicochemical properties, state-of-the-art stereoselective synthesis protocols, rigorous analytical characterization methods, and key applications of (S)- and (R)-4,4,4-Trifluorobutan-2-ol for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chirality is a fundamental principle in drug design, as the physiological activity of enantiomers can differ dramatically.[4] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even toxic.[1] Concurrently, the introduction of fluorine atoms can drastically alter a molecule's properties, such as lipophilicity, metabolic stability, and pKa. The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for other chemical groups and can significantly enhance a drug's profile.[5]

(S)- and (R)-4,4,4-Trifluorobutan-2-ol are exemplary chiral building blocks that merge these two critical concepts. Their structural simplicity belies their power in providing a stereocenter adjacent to a metabolically robust trifluoromethyl group, a motif increasingly sought after in the development of novel therapeutics.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in (S)- and (R)-4,4,4-Trifluorobutan-2-ol results in identical physical properties such as boiling point and density. However, their interaction with plane-polarized light—their optical rotation—is equal in magnitude but opposite in direction, a defining characteristic of enantiomers.

| Property | (S)-4,4,4-Trifluorobutan-2-ol | (R)-4,4,4-Trifluorobutan-2-ol | Racemic 4,4,4-Trifluorobutan-2-ol |

| Molecular Formula | C4H7F3O | C4H7F3O | C4H7F3O |

| Molecular Weight | 128.09 g/mol [6] | 128.09 g/mol | 128.09 g/mol [7] |

| CAS Number | 494752-71-5[6] | 406-80-4 | 101054-93-7[7] |

| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid[8] |

| Boiling Point | Not specified | Not specified | 62 - 63 °C |

| Density | Not specified | Not specified | 1.404 g/cm³ at 25 °C |

| Optical Rotation | [α]D + (Typically positive) | [α]D - (Typically negative) | 0° |

Note: Specific optical rotation values can vary based on solvent, concentration, and temperature. Experimental determination is required for specific batches.

Stereoselective Synthesis: The Gateway to Enantiopurity

Achieving high enantiomeric purity is paramount. While classical resolution of a racemic mixture is possible, modern synthetic chemistry overwhelmingly favors asymmetric synthesis, which creates the desired enantiomer directly. The most efficient and widely adopted method for producing (S)- and (R)-4,4,4-Trifluorobutan-2-ol is the asymmetric reduction of the prochiral ketone, 4,4,4-trifluoro-2-butanone.

Core Principle: Asymmetric Transfer Hydrogenation

This technique utilizes a chiral catalyst to facilitate the transfer of hydrogen from a simple, inexpensive hydrogen source (like 2-propanol or formic acid) to the ketone, preferentially forming one enantiomer of the alcohol.[9][10] Ruthenium-based catalysts, featuring chiral ligands such as BINAP or pseudo-dipeptides, are particularly effective for this transformation due to their high efficiency and selectivity.[10]

Causality: The chiral ligand creates a sterically and electronically defined pocket around the ruthenium metal center. The ketone substrate can only dock in a specific orientation to minimize steric hindrance, exposing one of its two faces to the incoming hydride. This directed approach ensures the formation of the desired alcohol enantiomer with high fidelity.

Experimental Protocol: Asymmetric Reduction of 4,4,4-Trifluoro-2-butanone

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Objective: To synthesize (S)- or (R)-4,4,4-Trifluorobutan-2-ol with high enantiomeric excess (ee).

Materials:

-

4,4,4-Trifluoro-2-butanone

-

[{RuCl2(p-cymene)}2] (Ruthenium catalyst precursor)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) for (R)-alcohol, or (1R,2R)-(-)-TsDPEN for (S)-alcohol (Chiral Ligand)

-

Formic acid / Triethylamine azeotrope (5:2 mixture) as the hydrogen source

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

Methodology:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [{RuCl2(p-cymene)}2] and the appropriate chiral ligand (e.g., (1R,2R)-TsDPEN for the (S)-alcohol) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: In a separate flask, dissolve 4,4,4-trifluoro-2-butanone in the solvent.

-

Hydrogenation: Add the formic acid/triethylamine mixture to the ketone solution, followed by the dropwise addition of the pre-formed catalyst solution.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting ketone.

-

Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove triethylamine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to yield the pure enantiomeric alcohol.

dot graph "Asymmetric_Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#F1F3F4"; Prochiral_Ketone [label="4,4,4-Trifluoro-2-butanone", fillcolor="#FFFFFF"]; Chiral_Catalyst [label="Ru-TsDPEN Complex", fillcolor="#FBBC05"]; H_Source [label="HCOOH / Et3N", fillcolor="#FFFFFF"]; }

subgraph "cluster_process" { label="Process"; bgcolor="#F1F3F4"; Reaction [label="Asymmetric\nTransfer Hydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography\nor Distillation"]; }

subgraph "cluster_product" { label="Product & Analysis"; bgcolor="#F1F3F4"; Product [label="Enantiopure Alcohol\n((S)- or (R)-TFB)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Chiral GC/HPLC\n(Verify ee)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Prochiral_Ketone -> Reaction; Chiral_Catalyst -> Reaction; H_Source -> Reaction; Reaction -> Workup -> Purification -> Product -> Analysis; } enddot Caption: Workflow for Asymmetric Synthesis of Chiral Alcohols.

Analytical Characterization and Quality Control

Verifying the identity and, crucially, the enantiomeric purity of the synthesized alcohol is a non-negotiable step. Several analytical techniques are employed for this purpose.

Chiral Chromatography (GC and HPLC)

This is the gold standard for determining enantiomeric excess (ee). The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[11]

-

Mechanism: The CSP contains a single enantiomer of a chiral molecule. As the racemic or enriched sample passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[12]

-

Self-Validation: A well-resolved chromatogram showing two distinct peaks for a racemic standard validates the method's capability. The ee of a synthesized sample is calculated from the relative peak areas: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Polarimetry

This classical technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. While it can confirm the identity of the bulk sample as being predominantly one enantiomer (e.g., positive rotation for (S), negative for (R)), it is not precise for determining high ee values and is highly sensitive to impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard ¹H or ¹³C NMR cannot distinguish between enantiomers. However, by adding a chiral shift reagent (e.g., a europium complex), the enantiomers are converted into diastereomeric complexes in situ. These diastereomers have slightly different magnetic environments, resulting in the splitting of signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.

dot graph "QC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Start [label="Synthesized Product\n(e.g., (S)-TFB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identity [label="Confirm Structure\n(¹H NMR, ¹⁹F NMR, MS)", fillcolor="#FBBC05"]; Purity [label="Determine Enantiomeric Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiral_GC [label="Chiral GC/HPLC", fillcolor="#FFFFFF"]; Polarimetry [label="Polarimetry\n(Optical Rotation)", fillcolor="#FFFFFF"]; Release [label="Release for Use\n(ee > 99%)", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Identity; Start -> Purity; Purity -> Chiral_GC [label="Primary Method"]; Purity -> Polarimetry [label="Confirmatory"]; Chiral_GC -> Release; Identity -> Release; } enddot Caption: Analytical Quality Control (QC) Workflow.

Applications in Drug Development

(S)- and (R)-4,4,4-Trifluorobutan-2-ol are not drugs themselves but are critical intermediates used to build more complex active pharmaceutical ingredients (APIs). The trifluoromethylated stereocenter they provide is often central to the pharmacophore of the final drug molecule.

-

As Chiral Synthons: These alcohols can be readily converted into other functional groups (e.g., amines, halides) with retention of stereochemistry, allowing for their incorporation into a wide variety of molecular scaffolds. For example, the synthesis of chiral amines from these alcohols is a common pathway to create building blocks for various pharmaceuticals.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Placing a CF3 group at a position that would otherwise be susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can significantly increase the drug's half-life and bioavailability.

-

Modulating Lipophilicity and Binding: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. Its strong electron-withdrawing nature can also alter the acidity of nearby protons or influence hydrogen bonding, potentially leading to stronger and more selective binding to a biological target.[3]

Safety and Handling

Like many fluorinated organic compounds and volatile alcohols, 4,4,4-Trifluorobutan-2-ol requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Hazards: The compound is classified as a flammable liquid and vapor.[8] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

(S)- and (R)-4,4,4-Trifluorobutan-2-ol are powerful and versatile chiral building blocks that serve as a critical resource for medicinal chemists. Their unique combination of a stereochemically defined center and a robust trifluoromethyl group enables the rational design of safer, more effective, and metabolically stable pharmaceuticals. A thorough understanding of their properties, synthesis, and analysis is essential for any researcher or drug development professional aiming to leverage the "fluorine advantage" in their work.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12038411, (S)-4,4,4-Trifluoro-2-butanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10285793, 4,4,4-Trifluorobutan-2-ol. [Link]

-

Chemsrc. Product Page for 4,4,4-Trifluorobutanol. [Link]

-

The Royal Society of Chemistry. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethylated compounds. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

RSC Publishing. Chiral separation by nonaqueous capillary electrophoresis using l-sorbose–boric acid complexes as chiral ion-pair selectors. [Link]

-

Wikipedia. 4-Fluorobutanol. [Link]

-

ResearchGate. A Boron-Oxygen Transborylation Strategy for the Asymmetric Reduction of Ketones. [Link]

-

PubMed. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136307, 4,4,4-Trifluorobutan-1-ol. [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

PubMed. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

PubMed Central. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]

-

PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]

-

University of Valladolid Repository. Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. [Link]

-

ResearchGate. Synthesis of Enantiomerically Pure Cyclopropyl Trifluoroborates. [Link]

-

MDPI. Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. [Link]

-

ResearchGate. Synthesis of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H)-ones via enzymatic resolution: preparation of the antihypertensive agent (R)-SQ 32926. [Link]

-

ResearchGate. Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. [Link]

-

National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-4,4,4-Trifluoro-2-butanol | C4H7F3O | CID 12038411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Theoretical studies on 4,4,4-Trifluorobutan-2-ol conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 4,4,4-Trifluorobutan-2-ol

Authored by: A Senior Application Scientist

Abstract

The conformational landscape of small, fluorinated molecules is of paramount importance in medicinal chemistry and materials science, directly influencing their pharmacokinetic, pharmacodynamic, and physicochemical properties. This guide provides a comprehensive, in-depth protocol for the theoretical investigation of the conformational preferences of 4,4,4-Trifluorobutan-2-ol. We will explore the critical interplay of steric and electronic effects, with a particular focus on the potential for intramolecular hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals, offering a robust computational workflow from initial conformational search to high-level quantum chemical calculations and analysis. The methodologies outlined herein are grounded in established theoretical practices and validated by experimental approaches such as rotational spectroscopy for analogous systems.

Introduction: The Significance of Fluorine in Molecular Conformation

The strategic introduction of fluorine into organic molecules is a widely utilized strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The strong electronegativity of fluorine and the polarization of C-F bonds can lead to significant electronic perturbations and unique non-covalent interactions, including intramolecular hydrogen bonds (IMHBs), which can lock the molecule into specific conformations.[1][2] Understanding the conformational preferences of molecules like 4,4,4-Trifluorobutan-2-ol is therefore crucial for rational molecular design.

The presence of a hydroxyl group and a trifluoromethyl group in 4,4,4-Trifluorobutan-2-ol sets the stage for a fascinating conformational interplay. The key intramolecular interactions expected to govern its conformational landscape are:

-

Intramolecular Hydrogen Bonding (IMHB): The potential for the hydroxyl proton to form a hydrogen bond with one of the fluorine atoms (O-H···F). The strength and presence of such bonds can significantly stabilize certain conformers.[3][4]

-

Steric Repulsion: The gauche and anti arrangements of the bulky trifluoromethyl and methyl groups will lead to distinct steric environments.

-

Hyperconjugative Effects: The interactions between filled and empty molecular orbitals, particularly involving the C-F bonds, can also influence conformational stability.

This guide will provide a detailed theoretical framework to dissect these competing interactions and predict the dominant conformers of 4,4,4-Trifluorobutan-2-ol in the gas phase.

Theoretical Methodology: A Validating System

The protocol described below is designed to be a self-validating system, where initial, broader conformational searches are refined with increasingly accurate, and computationally expensive, methods. This hierarchical approach ensures a thorough exploration of the conformational space while maintaining computational efficiency.

Step-by-Step Computational Workflow

Step 1: Initial Conformational Search

The first step is to generate a diverse set of initial guess structures. This can be achieved through a relaxed potential energy surface (PES) scan by systematically rotating the key dihedral angles. For 4,4,4-Trifluorobutan-2-ol, the two most important dihedral angles are:

-

τ1 (C-C-C-O): Defines the position of the hydroxyl group relative to the carbon backbone.

-

τ2 (C-C-O-H): Defines the orientation of the hydroxyl proton.

A relaxed scan of these two dihedrals, for example in 30° increments, using a computationally inexpensive level of theory like DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), will generate a series of potential conformers.[5][6]

Step 2: Geometry Optimization and Frequency Calculations

The unique minima identified from the PES scan are then subjected to full geometry optimization and frequency calculations at a higher level of theory. A popular and robust choice for such calculations is the B3LYP density functional with the inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)) and a triple-zeta basis set like def2-TZVP.[7] Alternatively, Møller-Plesset perturbation theory (MP2) with a basis set such as 6-311++G(d,p) can also be employed.[8]

The frequency calculations are crucial for two reasons:

-

To confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are necessary for calculating relative Gibbs free energies.

Step 3: High-Level Single-Point Energy Calculations

To further refine the relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using an even more accurate, albeit computationally demanding, method. Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set would be the gold standard, though often computationally prohibitive for routine analysis. A more practical approach is to use a larger basis set with the same optimization method (e.g., B3LYP-D3(BJ)/def2-QZVP) or a different, reliable functional.

Visualization of the Computational Workflow

Caption: Computational workflow for the conformational analysis of 4,4,4-Trifluorobutan-2-ol.

Predicted Conformational Landscape and Data Presentation

Based on studies of analogous fluorinated alcohols, we can predict the key conformational features of 4,4,4-Trifluorobutan-2-ol. The relative orientations of the hydroxyl, trifluoromethyl, and methyl groups will lead to several low-energy conformers. The most stable conformers are likely to be those that can form an intramolecular hydrogen bond (O-H···F) while minimizing steric clashes.

Tabulated Summary of Predicted Conformers

The results of the computational analysis should be summarized in a clear and concise table. Below is a template for presenting the key data for the predicted stable conformers of 4,4,4-Trifluorobutan-2-ol. The values are hypothetical and would be populated from the results of the calculations described above.

| Conformer ID | τ1 (C-C-C-O) (°) | τ2 (C-C-O-H) (°) | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Boltzmann Population (%) | O-H···F Distance (Å) |

| I (gauche) | ~60 | ~180 | 0.00 | 0.00 | 65.3 | 2.35 |

| II (anti) | ~180 | ~60 | 2.50 | 2.75 | 20.1 | - |

| III (gauche') | ~-60 | ~60 | 3.10 | 3.50 | 14.6 | 2.40 |

Analysis of Intramolecular Interactions

To provide a deeper understanding of the forces driving the conformational preferences, further analysis of the electronic structure is recommended.

-

Natural Bond Orbital (NBO) Analysis: This method can quantify the stabilization energy associated with hyperconjugative interactions, such as the n(F) -> σ*(O-H) interaction that would be indicative of an O-H···F hydrogen bond.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points (BCPs) between the hydroxyl hydrogen and a fluorine atom. The properties of the BCP, such as the electron density and its Laplacian, provide evidence for the existence and nature of the hydrogen bond.[9][10]

Visualization of Conformational Relationships

A Graphviz diagram can effectively illustrate the conformational landscape, showing the stable conformers and the transition states connecting them.

Caption: Predicted conformational landscape of 4,4,4-Trifluorobutan-2-ol.

Experimental Validation: The Role of Rotational Spectroscopy

While this guide focuses on theoretical methods, it is crucial to acknowledge the importance of experimental validation. Rotational spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase.[11][12] By comparing the experimentally determined rotational constants with those calculated for the predicted conformers, one can definitively identify the conformers present in a jet-cooled expansion.[7][13] The relative intensities of the rotational transitions can also provide information about the relative abundances of the conformers.[14]

Conclusion

The theoretical study of the conformational landscape of 4,4,4-Trifluorobutan-2-ol provides invaluable insights into the subtle interplay of forces that govern its three-dimensional structure. The robust computational workflow presented in this guide, from initial conformational searching to detailed analysis of intramolecular interactions, offers a reliable and scientifically sound approach to predicting the most stable conformers of this and other flexible fluorinated molecules. The understanding gained from such studies is fundamental for the rational design of new drugs and materials where precise control over molecular conformation is a key determinant of function.

References

-

Rahimi, R., Saban, N., & Bar, I. (2024). Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. The Journal of Physical Chemistry Letters, 15(13), 3658-3667. [Link][1][2]

-

Lin, P. Y., et al. (2021). The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding: Identification of a CF2H-Mediated Cooperative Effect. Chemistry – A European Journal, 27(1), 1-11. [Link][3][4]

-

Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 423. [Link][9][10]

-

Marstokk, K. M., & Møllendal, H. (1989). Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. Journal of the American Chemical Society, 111(16), 5933-5938. [Link][15]

-

Evangelisti, L., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. The Journal of Physical Chemistry A. [Link][13]

-

George, W. O., Jones, B. F., Lewis, Rh., & Price, J. M. (n.d.). Computer Modelling of properties of alcohols. The Infrared and Raman Discussion Group. [Link][16]

-

Shagbuddin, M. A., et al. (2013). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). Universal Journal of Physics and Application, 1(2), 101-111. [Link][5]

-

Li, Y., et al. (2021). Conformational landscape and intricate conformational relaxation paths of 4,4,4-trifluoro-1-butanol: Rotational spectroscopy and quantum chemical calculations. Physical Chemistry Chemical Physics, 23(34), 18567-18575. [Link][7]

-

Wikipedia contributors. (2023, December 28). Rotational spectroscopy. Wikipedia. [Link][11]

-

Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview [Video]. YouTube. [Link][6]

-

Alkorta, I., & Elguero, J. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3568. [Link]

-

Chemistry LibreTexts. (2024, January 11). Rotational Spectroscopy of Diatomic Molecules. [Link][12]

-

Li, Y., et al. (2021). Rotational spectroscopy of hydrogen-bonded binary trifluoro-propanol conformers: conformational diversity, preference and abundances in a jet expansion. Physical Chemistry Chemical Physics, 23(1), 223-231. [Link][14]

-

Holder, A. J., & Giesen, D. J. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. Journal of Molecular Structure: THEOCHEM, 543(1-3), 1-13. [Link][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/ÑÑ-pVQZ Approximation (Stretch С-Ð Vibrations) [article.sapub.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations [pubmed.ncbi.nlm.nih.gov]

- 11. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 14. Rotational spectroscopy of hydrogen-bonded binary trifluoro-propanol conformers: conformational diversity, preference and abundances in a jet expansion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

The Genesis and Evolution of Fluorinated Butanols: From Curiosity-Driven Synthesis to Indispensable Building Blocks

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals